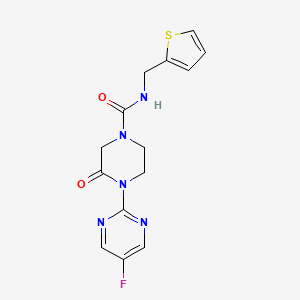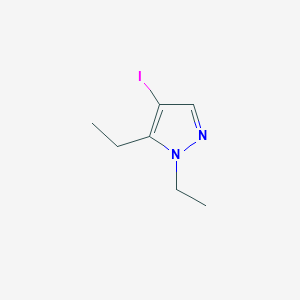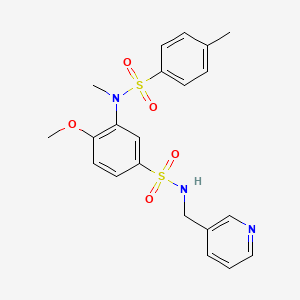![molecular formula C12H23NO4 B2595799 3-{[(Tert-butoxy)carbonyl]amino}-2-(propan-2-yl)butanoic acid CAS No. 1822613-03-5](/img/structure/B2595799.png)
3-{[(Tert-butoxy)carbonyl]amino}-2-(propan-2-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is also known as N-(tert-butoxycarbonyl)-N-isopropyl-beta-alanine . It has a molecular weight of 231.29 .
Synthesis Analysis
The tert-butyloxycarbonyl (BOC) group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This compound can be used as a starting material in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H21NO4/c1-8(2)12(7-6-9(13)14)10(15)16-11(3,4)5/h8H,6-7H2,1-5H3,(H,13,14) .Chemical Reactions Analysis
The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical and Chemical Properties Analysis
This compound is an off-white powder . Its storage temperature is room temperature .Aplicaciones Científicas De Investigación
Synthesis of Electrophilic Building Blocks
One significant application involves the synthesis of novel electrophilic building blocks for creating enantiomerically pure compounds. Zimmermann and Seebach (1987) described the preparation of such building blocks through the acetalization of pivalaldehyde with hydroxy- or amino-carboxylic acids, followed by bromination. This process enables the synthesis of chiral derivatives of pyruvic acid and other carboxylic acids, demonstrating the compound's role in constructing stereochemically rich synthons for organic synthesis (Zimmermann & Seebach, 1987).
Enantioselective Synthesis of Neuroexcitants
Another application is in the enantioselective synthesis of neuroexcitants, where Pajouhesh et al. (2000) detailed the synthesis of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid, an analogue of the neuroexcitant AMPA. The process involves the coupling of a protected glycine derivative with a bromomethyl isoxazoline, showcasing the compound's utility in synthesizing enantiomerically pure neuroactive compounds (Pajouhesh et al., 2000).
Fluorescent Amino Acid Derivatives
Szymańska et al. (2003) explored its application in the synthesis of fluorescent amino acid derivatives, notably synthesizing a highly fluorescent derivative that serves as a sensitive analytical probe for peptide conformation analysis. This demonstrates the compound's potential in biophysical studies and materials science, where fluorescence tagging is invaluable (Szymańska et al., 2003).
Synthesis of Highly Lipophilic Amino Acids
Medina et al. (2000) reported on the enantioselective synthesis of conformationally rigid, highly lipophilic amino acids substituted with a mesityl group. This work highlights the versatility of "3-{[(Tert-butoxy)carbonyl]amino}-2-(propan-2-yl)butanoic acid" in synthesizing amino acid derivatives with tailored steric and electronic properties for advanced materials and catalysis research (Medina et al., 2000).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-7(2)9(10(14)15)8(3)13-11(16)17-12(4,5)6/h7-9H,1-6H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBYZAYOBAYHGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)NC(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(3-fluorophenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2595716.png)
![1-((1,5-Dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2595719.png)

![2-(1H-indol-1-yl)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]ethan-1-one](/img/structure/B2595721.png)


![5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide](/img/structure/B2595724.png)


![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2595732.png)

![2,3-Dimethoxy-11-phenylindeno[3,2-B]quinolin-10-one](/img/structure/B2595736.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-methyl-2-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B2595737.png)

